molecular formula C7H4ClN5O B13791163 2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride CAS No. 717871-78-8

2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride

Cat. No.: B13791163
CAS No.: 717871-78-8
M. Wt: 209.59 g/mol
InChI Key: PLHFXPAJNFZHJK-UHFFFAOYSA-N
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Description

2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a tetrazole ring attached to a pyridine ring, with a carbonyl chloride functional group at the 4-position of the pyridine ring.

Preparation Methods

The synthesis of 2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride typically involves multiple steps. One common method includes the formation of the tetrazole ring through the reaction of an amine with triethyl orthoformate and sodium azide . The pyridine ring is then functionalized with a carbonyl chloride group using reagents such as thionyl chloride or oxalyl chloride under controlled conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acid groups, allowing it to bind to enzymes and receptors in a similar manner . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The carbonyl chloride group can also react with nucleophilic sites on proteins, forming covalent bonds and altering protein function .

Comparison with Similar Compounds

2-(1H-Tetrazol-1-yl)pyridine-4-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tetrazole and carbonyl chloride functionalities, which provide a versatile platform for chemical modifications and applications.

Properties

CAS No.

717871-78-8

Molecular Formula

C7H4ClN5O

Molecular Weight

209.59 g/mol

IUPAC Name

2-(tetrazol-1-yl)pyridine-4-carbonyl chloride

InChI

InChI=1S/C7H4ClN5O/c8-7(14)5-1-2-9-6(3-5)13-4-10-11-12-13/h1-4H

InChI Key

PLHFXPAJNFZHJK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)N2C=NN=N2

Origin of Product

United States

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